1,2-Dibromo-3,3,3-trifluoropropene
Overview
Description
Mechanism of Action
Target of Action
1,2-Dibromo-3,3,3-trifluoropropene primarily targets the atmospheric environment where it is used as a fire extinguishing agent . It interacts with OH radicals in the atmosphere .
Mode of Action
The interaction of this compound with its targets involves several reaction pathways. The main product of its interaction with OH radicals is the CF3CBrCH2OH radical . This radical can further react with other atmospheric components like O2 and NO to produce a series of compounds .
Biochemical Pathways
The biochemical pathways affected by this compound involve its degradation in the atmospheric environment . The CF3CBrCH2OH radical, produced from the interaction of this compound with OH radicals, can undergo further reactions with O2, NO, etc., affecting various atmospheric chemical pathways .
Result of Action
The result of the action of this compound is the formation of the CF3CBrCH2OH radical and a series of other compounds through further reactions . These products contribute to the compound’s effectiveness as a fire extinguishing agent .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other atmospheric components (e.g., OH radicals, O2, NO) with which it can react . Its stability and efficacy as a fire extinguishing agent are likely affected by these environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known to be used as a synthetic building block for the synthesis of trifluoromethyl-substituted molecules .
Cellular Effects
Molecular Mechanism
It is known to participate in various reactions in organic synthesis, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2 ’ reactions, and Stetter reactions .
Temporal Effects in Laboratory Settings
Studies on the atmospheric degradation of similar compounds have been conducted .
Metabolic Pathways
It is known to participate in various reactions in organic synthesis .
Preparation Methods
The preparation of 1,2-Dibromo-3,3,3-trifluoropropene involves a two-step process:
Chemical Reactions Analysis
1,2-Dibromo-3,3,3-trifluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace bromine atoms with other functional groups.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, forming different products
Common reagents used in these reactions include lithium diisopropylamide, which is used to synthesize 3,3,3-trifluoropropynyllithium anion at very low temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dibromo-3,3,3-trifluoropropene has several scientific research applications:
Fire Extinguishing Agent: It is used as a fire extinguishing agent in confined spaces due to its effectiveness and low environmental impact.
Synthesis of Fluorinated Compounds: The compound serves as an intermediate in the synthesis of other fluorinated compounds, which are used in various industries.
Chemical Research: It is used in chemical research to study the atmospheric degradation of halogenated compounds.
Comparison with Similar Compounds
1,2-Dibromo-3,3,3-trifluoropropene can be compared with other similar compounds, such as:
2-Bromo-3,3,3-trifluoropropene: This compound is also used as a fire extinguishing agent and has similar chemical properties.
1,1-Dibromo-3,3,3-trifluoroacetone: Used in the synthesis of fluorinated intermediates, it has different applications compared to this compound.
The uniqueness of this compound lies in its specific structure and its ability to serve as a versatile intermediate in the synthesis of various fluorinated compounds.
Properties
IUPAC Name |
1,2-dibromo-3,3,3-trifluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJYYAUJHDDEAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371619 | |
Record name | 1,2-dibromo-3,3,3-trifluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-22-1 | |
Record name | 1,2-Dibromo-3,3,3-trifluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-dibromo-3,3,3-trifluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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